N1-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)ethane-1,2-diamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)ethane-1,2-diamine involves multiple steps. One common method includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . Another method involves the reaction of hydrazide with aryl isocyanate or aryl and alkyl isothiocyanates in anhydrous benzene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N1-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, aryl isocyanates, and alkyl isothiocyanates . The reactions are typically carried out in anhydrous benzene or ethanol under controlled temperature conditions.
Major Products Formed
The major products formed from these reactions include various hydrazide derivatives, which have shown significant biological activity .
Scientific Research Applications
N1-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic systems.
Biology: Exhibits potent antileishmanial and antimalarial activities.
Medicine: Potential pharmacophore for the development of safe and effective antileishmanial and antimalarial agents.
Industry: Used in the synthesis of various biologically active derivatives with applications in agriculture as insecticides, fungicides, and herbicides.
Mechanism of Action
The mechanism of action of N1-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of Leishmania and Plasmodium strains by interfering with their metabolic pathways . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Hydrazine-coupled pyrazole derivatives: These compounds share a similar structure and exhibit comparable biological activities.
Pyrazolo[1,5-a]pyridin-3-yl pyridazinones: These compounds are synthesized through similar synthetic routes and have pharmacological relevance.
Properties
IUPAC Name |
N'-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6/c1-8-4-7-16(15-8)10-3-2-9(13-14-10)12-6-5-11/h2-4,7H,5-6,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUQXPDMDAWQFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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